TG8-260

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

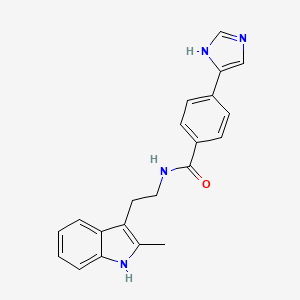

C21H20N4O |

|---|---|

分子量 |

344.4 g/mol |

IUPAC名 |

4-(1H-imidazol-5-yl)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide |

InChI |

InChI=1S/C21H20N4O/c1-14-17(18-4-2-3-5-19(18)25-14)10-11-23-21(26)16-8-6-15(7-9-16)20-12-22-13-24-20/h2-9,12-13,25H,10-11H2,1H3,(H,22,24)(H,23,26) |

InChIキー |

XMWMPTMQNJXLNV-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C2=CC=CC=C2N1)CCNC(=O)C3=CC=C(C=C3)C4=CN=CN4 |

製品の起源 |

United States |

Foundational & Exploratory

TG8-260: A Technical Overview of its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

TG8-260 is a second-generation, high-potency, and selective competitive antagonist of the Prostaglandin E2 receptor subtype 2 (EP2).[1][2][3][4][5][6][7] The activation of the EP2 receptor, a G-protein-coupled receptor, is linked to pro-inflammatory responses.[1][2][4][5] By inhibiting this pathway, this compound demonstrates significant anti-inflammatory properties, making it a valuable tool for investigating inflammatory processes in various disease models.[1][2][3][5] This document provides a detailed examination of the mechanism of action of this compound, supported by quantitative data, experimental protocols, and visual representations of the relevant signaling pathways.

Core Mechanism of Action: Competitive Antagonism of the EP2 Receptor

This compound functions as a competitive antagonist at the EP2 receptor.[1][2][6] This means that this compound binds to the same site on the EP2 receptor as its endogenous ligand, Prostaglandin E2 (PGE2), but without activating the receptor. By occupying the binding site, this compound prevents PGE2 from binding and initiating the downstream signaling cascade that leads to an inflammatory response. The competitive nature of this antagonism is characterized by a parallel rightward shift in the concentration-response curve of PGE2 in the presence of this compound, without a change in the maximum response.

The EP2 Receptor Signaling Pathway

The EP2 receptor is a Gs-protein-coupled receptor. Upon activation by its endogenous ligand, PGE2, the receptor undergoes a conformational change, leading to the activation of the associated Gs protein. This initiates a signaling cascade that results in the production of cyclic adenosine monophosphate (cAMP) and subsequent activation of protein kinase A (PKA) and the exchange factor activated by cAMP (EPAC).[1][2] These downstream effectors then modulate various cellular processes, including the expression of inflammatory genes.[1][2][3][5][8]

Diagram of the EP2 Receptor Signaling Pathway and Inhibition by this compound

References

- 1. Second-Generation Prostaglandin Receptor EP2 Antagonist, this compound, with High Potency, Selectivity, Oral Bioavailability, and Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Second-Generation Prostaglandin Receptor EP2 Antagonist, this compound, with High Potency, Selectivity, Oral Bioavailability, and Anti-Inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A Novel Second-Generation EP2 Receptor Antagonist Reduces Neuroinflammation and Gliosis After Status Epilepticus in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound - Immunomart [immunomart.com]

TG8-260: A Technical Guide to a Second-Generation EP2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin E2 (PGE2) is a key lipid mediator that modulates a wide array of physiological and pathological processes, including inflammation, pain, fever, and cancer. It exerts its effects through four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. The EP2 receptor, in particular, has emerged as a significant therapeutic target due to its predominant role in mediating pro-inflammatory responses. Activation of the EP2 receptor is linked to the exacerbation of neuroinflammation in various central nervous system (CNS) disorders and the promotion of tumorigenesis.[1][2]

TG8-260 is a second-generation, highly potent, and selective competitive antagonist of the EP2 receptor.[3][4] Developed to mitigate inflammation-driven pathologies, this small molecule has demonstrated significant anti-inflammatory properties in preclinical models.[2][5] This technical guide provides an in-depth overview of the function, mechanism of action, and experimental characterization of this compound, tailored for researchers and professionals in drug development.

Mechanism of Action

The EP2 receptor is a Gs-protein coupled receptor.[6] Upon binding of its endogenous ligand, PGE2, the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP).[6] The subsequent increase in intracellular cAMP levels activates two primary downstream signaling pathways: the Protein Kinase A (PKA) pathway and the Exchange Protein directly Activated by cAMP (Epac) pathway.[1][7] The PKA pathway is often associated with neuroprotection and neuroplasticity, while the Epac pathway is more prominently linked to pro-inflammatory and neurodegenerative processes.[7]

This compound functions as a competitive antagonist at the EP2 receptor.[3][8] This means that it binds to the same site as PGE2 but does not activate the receptor. By occupying the binding site, this compound prevents PGE2 from binding and initiating the downstream signaling cascade that leads to inflammatory gene expression.[3][5] The competitive nature of this antagonism has been demonstrated through Schild regression analysis, which yielded a slope of 1.0.[3][8]

Quantitative Data

The following tables summarize the key quantitative data for this compound, including its potency, selectivity, and pharmacokinetic properties.

Table 1: Potency and Selectivity of this compound

| Parameter | Value | Species | Assay | Reference |

| Schild KB | 13.2 nM | Human | cAMP-mediated TR-FRET | [3][8][9] |

| Selectivity vs. DP1 | >500-fold (KB = 8 µM) | Human | cAMP-mediated TR-FRET | [3][8][9] |

| Selectivity vs. EP4 | >500-fold (KB = 45 µM) | Human | cAMP-mediated TR-FRET | [3][8][9] |

| Selectivity vs. IP | >500-fold (KB = 10 µM) | Human | cAMP-mediated TR-FRET | [3][8][9] |

Table 2: Pharmacokinetic Properties of this compound

| Parameter | Value | Species | Dosing Route | Reference |

| Plasma Half-life (t1/2) | 2.14 h | Rat | Oral (PO) | [3][5][10] |

| Plasma Half-life (t1/2) | 1.47 h | Rat | Intravenous (IV) | [3][8] |

| Plasma Half-life (t1/2) | 2.8 h | Mouse | Intraperitoneal (IP) | [9] |

| Oral Bioavailability (F) | 77.3% | Rat | PO | [3][5][10] |

| Brain-to-Plasma Ratio | 0.02 - 0.05 | Rat | PO | [3][8] |

| Brain-to-Plasma Ratio | 0.02 | Mouse | IP | [9] |

Table 3: In Vitro ADME Properties of this compound

| Parameter | Result | Assay | Reference |

| CYP450 Inhibition | Potent inhibitor of CYP2B6, 2C8, 2C19, 2D6, and 3A4 | In vitro CYP inhibition assay | [3] |

| hERG Binding | 9% inhibition at 10 µM | [3H]-dofetilide binding assay | [3] |

Experimental Protocols

This section details the key experimental methodologies used to characterize the function of this compound.

cAMP-mediated Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is a fundamental method for determining the potency and mechanism of action of EP2 receptor ligands.

-

Objective: To measure the inhibition of PGE2-induced cAMP production by this compound in a cellular context.

-

Cell Line: C6-glioma cells overexpressing the human EP2 receptor.[3][8]

-

Principle: The assay quantifies intracellular cAMP levels using a competitive immunoassay format. A cAMP-specific antibody is labeled with a donor fluorophore (e.g., europium cryptate), and cAMP is labeled with an acceptor fluorophore (e.g., d2). In the absence of cellular cAMP, the antibody binds to the labeled cAMP, bringing the donor and acceptor into close proximity and generating a FRET signal. Cellular cAMP produced in response to EP2 activation competes with the labeled cAMP for antibody binding, leading to a decrease in the FRET signal.

-

Protocol Outline:

-

Cell Plating: Seed C6-glioma-hEP2 cells into 384-well plates and incubate overnight.

-

Compound Treatment: Pre-incubate the cells with varying concentrations of this compound or vehicle control.

-

Agonist Stimulation: Add a fixed concentration of PGE2 to stimulate the EP2 receptor and induce cAMP production.

-

Lysis and Detection: Lyse the cells and add the TR-FRET detection reagents (cAMP-d2 and anti-cAMP-cryptate antibody).

-

Signal Measurement: After incubation, measure the fluorescence at the emission wavelengths of the donor and acceptor fluorophores using a plate reader capable of TR-FRET.

-

Data Analysis: Calculate the ratio of the acceptor to donor fluorescence and normalize the data. For antagonist testing, concentration-response curves are generated in the presence of different concentrations of the antagonist to determine the Schild KB value. A Schild regression analysis with a slope of 1.0 indicates competitive antagonism.[3][8]

-

In Vivo Pharmacokinetic Studies

These studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

-

Objective: To determine the plasma half-life, oral bioavailability, and brain penetration of this compound.

-

Protocol Outline (Oral Bioavailability in Rats):

-

Dosing: Administer this compound either intravenously (IV) via tail vein injection or orally (PO) by gavage to fasted rats.[3]

-

Blood Sampling: Collect blood samples from the tail vein at multiple time points post-dosing (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Bioanalysis: Extract this compound from the plasma samples and quantify its concentration using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

-

Data Analysis: Plot the plasma concentration of this compound versus time for both IV and PO routes. Calculate pharmacokinetic parameters such as AUC (area under the curve), clearance, volume of distribution, and half-life using appropriate software. Oral bioavailability (F%) is calculated as (AUCPO / AUCIV) * (DoseIV / DosePO) * 100.[3]

-

-

Brain Penetration Assessment:

-

Following dosing, collect both blood and brain tissue at specified time points.

-

Homogenize the brain tissue.

-

Quantify the concentration of this compound in both plasma and brain homogenates using LC-MS/MS.

-

Calculate the brain-to-plasma concentration ratio.[9]

-

In Vivo Efficacy Studies (Pilocarpine-Induced Status Epilepticus Model)

This model is used to evaluate the anti-inflammatory and neuroprotective effects of this compound in a disease-relevant context.

-

Objective: To assess the ability of this compound to reduce neuroinflammation and gliosis following seizures.

-

Animal Model: Adult male Sprague-Dawley rats.[4]

-

Protocol Outline:

-

Induction of Status Epilepticus (SE): Administer a high dose of pilocarpine (e.g., 380-400 mg/kg, s.c.) to induce continuous seizure activity.[4]

-

Drug Administration: At a specified time after the onset of SE (e.g., 60 minutes), administer this compound or vehicle. Multiple doses may be given over a period of time.[4]

-

Endpoint Analysis (e.g., 4 days post-SE):

-

Immunohistochemistry: Perfuse the animals and collect brain tissue. Prepare brain sections and perform immunohistochemical staining for markers of neuroinflammation (e.g., COX-2, Iba1 for microglia) and gliosis (e.g., GFAP for astrocytes).

-

Image Analysis: Quantify the intensity of staining or the number of positive cells in specific brain regions (e.g., hippocampus) to assess the level of neuroinflammation and gliosis.[4]

-

-

Visualizations

The following diagrams illustrate the key signaling pathways and the mechanism of action of this compound.

Caption: EP2 Receptor Signaling Pathway.

Caption: Mechanism of this compound Action.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the EP2 receptor in health and disease. Its high potency, selectivity, and favorable pharmacokinetic profile make it a promising lead compound for the development of novel anti-inflammatory therapeutics. This guide provides a comprehensive overview of the technical data and experimental methodologies associated with this compound, serving as a resource for researchers dedicated to advancing the fields of pharmacology and drug discovery.

References

- 1. Targeting EP2 Receptor for Drug Discovery: Strengths, Weaknesses, Opportunities, and Threats (SWOT) Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Second-Generation Prostaglandin Receptor EP2 Antagonist, this compound, with High Potency, Selectivity, Oral Bioavailability, and Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Novel Second-Generation EP2 Receptor Antagonist Reduces Neuroinflammation and Gliosis After Status Epilepticus in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A Novel Second-Generation EP2 Receptor Antagonist Reduces Neuroinflammation and Gliosis After Status Epilepticus in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

TG8-260 role in neuroinflammation

An In-depth Technical Guide on the Role of TG8-260 in Neuroinflammation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a second-generation, highly potent, and selective antagonist of the prostaglandin E2 receptor subtype 2 (EP2). Emerging research has highlighted its significant role in mitigating neuroinflammation, a critical component in the pathophysiology of various neurological disorders. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and its effects in preclinical models of neuroinflammation. Detailed experimental protocols and structured data tables are presented to facilitate further research and development of this promising therapeutic agent.

Introduction: The Role of EP2 Receptors in Neuroinflammation

Prostaglandin E2 (PGE2) is a key mediator of inflammation in the central nervous system (CNS). It exerts its effects through four G-protein-coupled receptors: EP1, EP2, EP3, and EP4. The EP2 receptor, in particular, has been identified as a significant contributor to pro-inflammatory and neurodegenerative processes.[1][2] Activation of the EP2 receptor is typically associated with pro-inflammatory signaling cascades, making it a compelling target for therapeutic intervention in neuroinflammatory diseases.[1][3] The development of selective EP2 receptor antagonists like this compound represents a novel strategy to combat the detrimental effects of neuroinflammation in a range of CNS disorders.[3][4]

This compound: A Second-Generation EP2 Receptor Antagonist

This compound was developed as a second-generation EP2 antagonist with improved potency, selectivity, and oral bioavailability compared to earlier compounds.[2] It has been investigated for its anti-inflammatory properties and its potential to combat neuropathology in preclinical models.[2]

Mechanism of Action

This compound functions as a competitive antagonist of the EP2 receptor.[5] By binding to the EP2 receptor, it blocks the downstream signaling cascade initiated by PGE2. This inhibition of EP2 receptor activation leads to a reduction in the production of pro-inflammatory mediators.[4][5]

Signaling Pathway of this compound in Neuroinflammation

References

- 1. Second-Generation Prostaglandin Receptor EP2 Antagonist, this compound, with High Potency, Selectivity, Oral Bioavailability, and Anti-Inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Second-Generation Prostaglandin Receptor EP2 Antagonist, this compound, with High Potency, Selectivity, Oral Bioavailability, and Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]

TG8-260: A Technical Guide to a Novel Antagonist of Prostaglandin E2 Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin E2 (PGE2) is a critical lipid signaling molecule involved in a wide array of physiological and pathological processes, including inflammation, pain, fever, and cancer. Its effects are mediated through four G-protein-coupled receptors: EP1, EP2, EP3, and EP4. The EP2 receptor, in particular, has emerged as a significant target for therapeutic intervention due to its predominantly pro-inflammatory role.[1][2] Activation of the EP2 receptor is linked to the exacerbation of neuroinflammation in conditions like epilepsy and traumatic brain injury, as well as promoting tumor growth and immune evasion in various cancers.[3][4][5] This has driven the development of selective EP2 receptor antagonists. TG8-260 is a second-generation EP2 antagonist with high potency, selectivity, and favorable pharmacokinetic properties.[1][2][6] This document provides an in-depth technical overview of this compound, its mechanism of action within the prostaglandin E2 signaling pathway, and detailed experimental protocols for its characterization.

Introduction to Prostaglandin E2 Signaling

Prostaglandin E2 is synthesized from arachidonic acid by the sequential action of cyclooxygenase (COX) enzymes (COX-1 and COX-2) and prostaglandin E synthases.[7] Its biological effects are transduced through the four EP receptors, which are coupled to different G-proteins and activate distinct downstream signaling cascades.[5][8]

-

EP1 Receptor: Coupled to Gq, its activation leads to an increase in intracellular calcium levels.[3][5]

-

EP2 and EP4 Receptors: Coupled to Gs, they stimulate adenylyl cyclase, leading to the production of cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA) and other cAMP effectors.[5][6][8]

-

EP3 Receptor: Primarily coupled to Gi, it inhibits adenylyl cyclase, thereby decreasing cAMP levels.[5][8]

The EP2 receptor-mediated signaling pathway is a key driver of inflammation.[1][2] PGE2 binding to EP2 initiates a conformational change that activates the associated Gs protein. This, in turn, stimulates adenylyl cyclase to produce cAMP, which then activates PKA. PKA can then phosphorylate various downstream targets, including transcription factors that regulate the expression of pro-inflammatory genes.[6]

This compound: A Potent and Selective EP2 Antagonist

This compound is a small molecule that acts as a competitive antagonist at the human EP2 receptor.[1][6] It was developed as a second-generation antagonist to improve upon earlier compounds, exhibiting high potency and selectivity.[1][2]

Mechanism of Action

This compound functions by binding to the EP2 receptor and preventing the binding of the endogenous ligand, PGE2. This competitive antagonism blocks the PGE2-induced activation of the EP2 receptor and the subsequent downstream signaling cascade, including the production of cAMP.[1][6] Schild regression analysis has confirmed its competitive mode of antagonism.[1][6]

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: Potency and Selectivity of this compound [1][6][9]

| Parameter | Value | Description |

| Schild KB (EP2) | 13.2 nM | The equilibrium dissociation constant, representing the concentration of this compound required to produce a 2-fold rightward shift in the PGE2 concentration-response curve. |

| Selectivity vs. DP1 | >500-fold (KB = 8 µM) | This compound is over 500 times more selective for the EP2 receptor compared to the prostaglandin D2 receptor (DP1). |

| Selectivity vs. EP4 | >500-fold (KB = 45 µM) | This compound is over 500 times more selective for the EP2 receptor compared to the prostaglandin E2 receptor subtype 4 (EP4). |

| Selectivity vs. IP | >500-fold (KB = 10 µM) | This compound is over 500 times more selective for the EP2 receptor compared to the prostacyclin receptor (IP). |

Table 2: Pharmacokinetic Properties of this compound [1][2][6]

| Parameter | Species | Value | Route of Administration |

| Plasma Half-life (t1/2) | Rat | 2.14 h | Oral (PO) |

| Plasma Half-life (t1/2) | Mouse | 2.8 h | Intraperitoneal (i.p.) |

| Oral Bioavailability | Rat | 77.3% | Oral (PO) |

| Brain-to-Plasma Ratio | Rat | 0.02–0.05 | Oral (PO) |

Table 3: In Vivo Efficacy of this compound in a Rat Model of Status Epilepticus [10]

| Inflammatory Mediator | Fold Induction (Vehicle) | Fold Induction (this compound) | p-value |

| CCL3 mRNA | 107 ± 33 | 26 ± 8 | 0.01 |

Experimental Protocols

cAMP-Mediated Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to determine the functional antagonism of this compound at the EP2 receptor by measuring its effect on PGE2-induced cAMP production.[1][2]

Materials:

-

C6-glioma cells overexpressing the human EP2 receptor.

-

Prostaglandin E2 (PGE2).

-

This compound.

-

cAMP Gs Dynamic 2 kit (Cisbio).

-

Assay buffer (e.g., HBSS with 20 mM HEPES and 500 µM IBMX).

Procedure:

-

Cell Preparation: Culture C6-glioma cells expressing the human EP2 receptor in appropriate media until they reach the desired confluency.

-

Cell Seeding: Harvest the cells and seed them into a 384-well plate at a density of approximately 10,000 cells per well.

-

Compound Addition: Add varying concentrations of this compound to the wells. For Schild analysis, a range of antagonist concentrations is used against a full concentration-response curve of the agonist (PGE2).

-

Agonist Stimulation: Add PGE2 at various concentrations to the wells containing the cells and this compound.

-

Incubation: Incubate the plate at room temperature for 30 minutes.

-

Lysis and Detection: Add the cAMP-d2 and anti-cAMP-cryptate reagents from the kit to the wells to lyse the cells and initiate the FRET reaction.

-

Signal Measurement: After a 1-hour incubation at room temperature, read the plate on a FRET-compatible plate reader (e.g., PHERAstar FS) at 620 nm and 665 nm.

-

Data Analysis: Calculate the 665/620 nm ratio and normalize the data. For Schild analysis, plot the dose-ratio (the ratio of the EC50 of PGE2 in the presence and absence of this compound) against the concentration of this compound to determine the KB value.

In Vivo Model of Pilocarpine-Induced Status Epilepticus

This model is used to evaluate the anti-inflammatory and neuroprotective effects of this compound in vivo.[4][9]

Animals:

-

Adult male Sprague-Dawley rats.

Procedure:

-

Induction of Status Epilepticus (SE): Administer pilocarpine (380–400 mg/kg, s.c.) to induce SE. Monitor the animals for seizure activity.

-

Treatment: At a specified time post-SE induction (e.g., 2 hours), administer this compound (e.g., 25 mg/kg, i.p.) or vehicle. Repeat dosing as required by the experimental design.[11]

-

Tissue Collection: At the end of the study period (e.g., 4 days post-SE), euthanize the animals and collect brain tissue (e.g., hippocampus) for analysis.

-

Analysis:

-

qRT-PCR: Extract RNA from the hippocampal tissue and perform quantitative real-time PCR to measure the mRNA levels of inflammatory mediators (e.g., CCL2, CCL3, CCL4).[9]

-

Immunohistochemistry: Perfuse the animals and prepare brain sections for immunohistochemical staining to assess neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes) and neuronal death.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Prostaglandin E2 (PGE2) signaling pathway via the EP2 receptor and the inhibitory action of this compound.

Caption: Workflow for the cAMP TR-FRET functional assay to determine the potency of this compound.

Caption: Workflow for the in vivo evaluation of this compound in a rat model of status epilepticus.

Conclusion

This compound is a highly potent and selective competitive antagonist of the EP2 receptor. Its favorable pharmacokinetic profile and demonstrated efficacy in preclinical models of neuroinflammation make it a valuable tool for investigating the role of the PGE2-EP2 signaling pathway in various diseases.[1][2][4] Furthermore, it holds promise as a lead compound for the development of novel therapeutics targeting inflammation-driven disorders. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in this area.

References

- 1. Second-Generation Prostaglandin Receptor EP2 Antagonist, this compound, with High Potency, Selectivity, Oral Bioavailability, and Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Second-Generation Prostaglandin Receptor EP2 Antagonist, this compound, with High Potency, Selectivity, Oral Bioavailability, and Anti-Inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Prostaglandin E2 and the EP receptors in malignancy: possible therapeutic targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prostaglandin E2 and Cancer: Insight into Tumor Progression and Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Novel Second-Generation EP2 Receptor Antagonist Reduces Neuroinflammation and Gliosis After Status Epilepticus in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

TG8-260: A Technical Guide for Peripheral Inflammation Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of TG8-260, a second-generation, potent, and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 2 (EP2). This document details its mechanism of action, key pharmacological data, and experimental protocols relevant to its application in the study of peripheral inflammation.

Core Compound Profile

This compound is a small molecule inhibitor designed to selectively block the pro-inflammatory signaling cascade mediated by the EP2 receptor.[1][2] Its high potency, selectivity, and favorable pharmacokinetic properties make it a valuable tool for investigating the role of the PGE2-EP2 pathway in various peripheral inflammatory conditions, including arthritis and inflammatory bowel disease.[1][3]

Table 1: Pharmacological Profile of this compound

| Parameter | Value | Species | Reference |

| Mechanism of Action | Competitive Antagonist of EP2 Receptor | - | [1] |

| Potency (Schild KB) | 13.2 nM | Human | [1] |

| Selectivity | >500-fold vs. DP1, EP4, IP receptors | Human | [1] |

| Receptor Binding | 82% inhibition of [H3]-PGE2 binding to EP2 at 1 µM | Human | [1] |

| No significant inhibition of [H3]-PGE2 binding to EP1 and EP3 at 10 µM | Human | [1] |

Table 2: Pharmacokinetic Properties of this compound

| Parameter | Value | Route of Administration | Species | Reference |

| Plasma Half-life (T1/2) | 1.47 h | Intravenous (IV) | Mouse | [1] |

| 2.82 h | Intraperitoneal (IP) | Mouse | [1] | |

| 2.14 h | Oral (PO) | Rat | [1][2] | |

| Oral Bioavailability (%F) | 77.3% | Oral (PO) | Rat | [1][2] |

| Brain-to-Plasma Ratio | 0.02 | Intraperitoneal (IP) | Mouse | [1] |

| 0.02 - 0.05 | Oral (PO) | Rat | [1] |

Mechanism of Action and Signaling Pathway

This compound exerts its anti-inflammatory effects by competitively binding to the EP2 receptor, thereby preventing its activation by the endogenous ligand, prostaglandin E2 (PGE2).[1] The EP2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to the Gs alpha subunit (Gαs). This initiates a signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA) and the Exchange Protein directly Activated by cAMP (EPAC), which in turn modulate the transcription of various pro-inflammatory genes. By blocking the initial step in this pathway, this compound effectively inhibits the downstream inflammatory response.

Experimental Protocols

In Vitro Assays

This protocol is used to quantify the potency and competitive nature of this compound at the human EP2 receptor.

Experimental Workflow:

Methodology:

-

Cell Culture: C6-glioma cells overexpressing the human EP2 receptor are cultured under standard conditions.

-

Cell Plating: Cells are seeded into appropriate multi-well plates and allowed to adhere.

-

Compound Incubation: Cells are pre-incubated with a range of this compound concentrations (e.g., 0.1, 0.3, 1, and 3 µM) for a specified time.

-

Agonist Stimulation: PGE2 is added to the wells to stimulate the EP2 receptor and induce cAMP production.

-

Cell Lysis and Assay: Cells are lysed, and the intracellular cAMP levels are measured using a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay kit.

-

Data Analysis: The data is analyzed to determine the concentration-dependent inhibition of PGE2-induced cAMP production by this compound. A Schild regression analysis is performed to determine the KB value, which represents the dissociation constant of the antagonist.[1]

This protocol evaluates the ability of this compound to suppress the expression of pro-inflammatory genes in a microglial cell line.

Methodology:

-

Cell Culture: BV2 cells stably expressing the human EP2 receptor (BV2-hEP2) are cultured.

-

Treatment: Cells are pre-treated with this compound at various concentrations for a defined period.

-

Inflammatory Challenge: Cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the expression of inflammatory genes.

-

Gene Expression Analysis: After the incubation period, total RNA is extracted from the cells. The expression levels of target pro-inflammatory genes (e.g., cytokines, chemokines) are quantified using quantitative real-time polymerase chain reaction (qRT-PCR).

-

Data Analysis: The fold change in gene expression relative to control conditions is calculated to determine the inhibitory effect of this compound.

In Vivo Models of Peripheral Inflammation

While specific studies detailing the use of this compound in peripheral inflammation models are emerging, its established anti-inflammatory properties suggest its utility in models such as collagen-induced arthritis (CIA) and dextran sulfate sodium (DSS)-induced colitis. The following are adapted protocols based on standard models and the known characteristics of this compound.

The CIA model is a widely used animal model of rheumatoid arthritis.

Adapted Protocol:

-

Induction of Arthritis: Arthritis is induced in susceptible mouse strains (e.g., DBA/1) by immunization with type II collagen emulsified in Complete Freund's Adjuvant (CFA), followed by a booster immunization.

-

Treatment with this compound: Based on its pharmacokinetic profile, this compound could be administered orally (e.g., daily or twice daily) starting from the day of the booster immunization or upon the first signs of arthritis. A suggested starting dose could be in the range of 10-30 mg/kg, based on effective doses in other models.

-

Assessment of Arthritis: The severity of arthritis is monitored regularly by scoring paw swelling and inflammation.

-

Endpoint Analysis: At the end of the study, joint tissues can be collected for histological analysis of inflammation, cartilage damage, and bone erosion. Cytokine levels in the serum and joint tissue can also be measured.

The DSS-induced colitis model is a common model for inflammatory bowel disease.

Adapted Protocol:

-

Induction of Colitis: Colitis is induced in mice by administering DSS in their drinking water for a defined period (e.g., 5-7 days).

-

Treatment with this compound: this compound could be administered orally once or twice daily, starting concurrently with or prior to the DSS administration. A dosage range of 10-30 mg/kg could be explored.

-

Monitoring of Colitis: Disease activity is monitored daily by recording body weight, stool consistency, and the presence of blood in the stool.

-

Endpoint Analysis: At the end of the treatment period, the colon is collected to measure its length and for histological evaluation of inflammation, ulceration, and tissue damage. Myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, and cytokine levels in the colon tissue can also be quantified.

Conclusion

This compound is a highly valuable pharmacological tool for investigating the role of the PGE2-EP2 signaling pathway in peripheral inflammation. Its well-characterized potency, selectivity, and oral bioavailability make it suitable for both in vitro and in vivo studies. The experimental protocols provided in this guide offer a starting point for researchers aiming to explore the therapeutic potential of EP2 receptor antagonism in a variety of peripheral inflammatory diseases.

References

TG8-260: A Technical Overview of a Second-Generation EP2 Antagonist

Abstract

TG8-260 is a potent and selective second-generation antagonist of the prostaglandin E2 receptor subtype 2 (EP2). Developed to address inflammation-driven pathologies in both central and peripheral nervous system disorders, this compound exhibits promising pharmacokinetic properties, including high oral bioavailability. This document provides a detailed technical guide on the discovery, development, and characterization of this compound, intended for researchers, scientists, and professionals in the field of drug development. The information presented herein is compiled from preclinical studies and focuses on the compound's mechanism of action, potency, selectivity, and pharmacokinetic profile.

Introduction

Prostaglandin E2 (PGE2) is a key mediator of inflammation, exerting its effects through four G-protein coupled receptors: EP1, EP2, EP3, and EP4. The EP2 receptor, in particular, has been identified as a significant target for therapeutic intervention in inflammatory diseases due to its typically pro-inflammatory signaling cascade.[1][2][3] The development of EP2 antagonists aims to mitigate the severity and pathology of a variety of inflammation-driven disorders.[1][2][3] this compound emerged from lead optimization studies as a second-generation EP2 antagonist with improved potency, selectivity, and drug-like properties compared to earlier compounds.[1][4] This document details the synthesis, in vitro and in vivo characterization, and the anti-inflammatory properties of this compound.

Synthesis and Lead Optimization

This compound was developed through extensive structure-activity relationship (SAR) studies aimed at optimizing previous lead compounds.[1][5] The synthesis of this compound was achieved through various methods, with the most efficient route for larger-scale synthesis identified as the coupling of amine 12 and acid 6f using TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) and triethylamine in tetrahydrofuran.[1][5] This method resulted in a good yield of the final compound.[1][5] The lead optimization process focused on modifying the right-side ring of the lead structure to enhance EP2 potency and selectivity, while also considering the flexibility of the left-side indole ring.[1][5]

Mechanism of Action

This compound functions as a competitive antagonist of the EP2 receptor.[1][6] This was determined through Schild regression analysis, which yielded a slope of 1.0.[1][5] A slope of unity is indicative of a competitive mechanism, where the antagonist binds reversibly to the same site as the agonist (PGE2), thereby inhibiting its action in a concentration-dependent manner.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various preclinical assays.

Table 1: Potency and Selectivity

| Parameter | Value | Cell Line | Assay |

| Schild KB | 13.2 nM | C6-glioma cells overexpressing human EP2 | cAMP-mediated TR-FRET |

| Selectivity vs. DP1 | >500-fold (KB = 8 µM) | C6-glioma cells overexpressing human DP1 | cAMP-mediated TR-FRET |

| Selectivity vs. EP4 | >500-fold (KB = 45 µM) | C6-glioma cells overexpressing human EP4 | cAMP-mediated TR-FRET |

| Selectivity vs. IP | >500-fold (KB = 10 µM) | C6-glioma cells overexpressing human IP | cAMP-mediated TR-FRET |

Table 2: Pharmacokinetics

| Species | Dose & Route | T1/2 | Oral Bioavailability (%) | Brain-to-Plasma Ratio |

| Rat | 5 mg/kg, IV | 1.47 h | - | - |

| Rat | B.I.D. Oral Dosing | 2.14 h | 77.3% | 0.02–0.05 |

| Mouse | 20 mg/kg, i.p. | 2.8 h | - | 0.02 |

Table 3: ADME - CYP450 Inhibition

| CYP Isoform | IC50 (µM) |

| CYP1A2 | >100 |

| CYP2B6 | <1 |

| CYP2C8 | <1 |

| CYP2C19 | <1 |

| CYP2D6 | <1 |

| CYP3A4 | <1 |

Table 4: ADME - Metabolic Stability (Intrinsic Clearance)

| Species | CLint (µL/min/mg) |

| Human | 13.6 |

| Rat | 33.3 |

| Mouse | 72.8 |

| Dog | 15.3 |

| NHP | 16.3 |

Experimental Protocols

cAMP-mediated Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay was used to determine the potency and selectivity of this compound.[1][5]

-

Cell Line: C6-glioma cells overexpressing the human EP2 receptor (or other prostanoid receptors for selectivity profiling).

-

Procedure:

-

Cells were cultured and harvested.

-

This compound was tested at various concentrations (e.g., 0.1, 0.3, 1, and 3 µM).

-

The cells were stimulated with the EP2 agonist PGE2 in the presence or absence of this compound.

-

The intracellular cAMP levels were measured using a TR-FRET-based assay kit. The principle involves a competitive immunoassay between native cAMP produced by the cells and a fluorescently labeled cAMP conjugate for a limited number of anti-cAMP antibody binding sites.

-

The TR-FRET signal is inversely proportional to the concentration of cAMP in the sample.

-

-

Data Analysis: The inhibition of PGE2-induced EP2 receptor activation was measured in a concentration-dependent manner. For Schild regression analysis, the concentration-response curves for PGE2 were determined at different fixed concentrations of this compound. The dose ratio was calculated, and the pA2 value (negative logarithm of the antagonist concentration that necessitates a 2-fold increase in the agonist concentration to produce the same response) was determined from the Schild plot. The KB is the antilog of the pA2.

In Vitro ADMET Assays

A battery of ADMET assays was conducted to evaluate the drug-like properties of this compound.

-

CYP450 Inhibition: The potential of this compound to inhibit major cytochrome P450 enzymes was assessed using human liver microsomes and specific CYP substrates. The IC50 values were determined.[1]

-

Metabolic Stability: The in vitro metabolic stability was determined in hepatic microsomes from various species (human, rat, mouse, dog, NHP).[1][5] this compound was incubated with the microsomes, and the rate of its disappearance was monitored over time by LC-MS/MS to calculate the intrinsic clearance (CLint).[1]

-

Permeability Assay: The permeability of this compound was assessed using Caco-2 and MDR1-MDCK cell monolayers, which are models for intestinal absorption and blood-brain barrier penetration, respectively.[1] The apparent permeability coefficient (Papp) and the efflux ratio were determined. These studies indicated that this compound is a substrate for P-glycoprotein (PgP).[1]

Pharmacokinetic Studies

Pharmacokinetic properties of this compound were evaluated in rodents.[1][5]

-

Animals: Sprague-Dawley rats and C57BL/6 mice.

-

Administration: Intravenous (IV), intraperitoneal (i.p.), and oral (PO) routes were used.

-

Sample Collection: Blood samples were collected at various time points after drug administration. Brain tissue was also collected to determine the brain-to-plasma ratio.

-

Analysis: The concentration of this compound in plasma and brain homogenates was quantified using a validated LC-MS/MS method.

-

Parameters Calculated: Pharmacokinetic parameters such as half-life (T1/2), clearance (CL), volume of distribution (Vd), and oral bioavailability (F%) were calculated using non-compartmental analysis.

In Vivo Anti-Inflammatory Activity

The anti-inflammatory effects of this compound were investigated in a rat model of pilocarpine-induced status epilepticus.[6][7]

-

Animal Model: Adult male Sprague-Dawley rats were treated with pilocarpine to induce status epilepticus (SE), which leads to neuroinflammation.

-

Treatment: Following the onset of SE, rats were administered either this compound or a vehicle control.

-

Endpoint Analysis: After a set period, the brains were collected and analyzed for markers of neuroinflammation and gliosis. This study demonstrated that this compound significantly reduced hippocampal neuroinflammation and gliosis.[4][7]

Visualizations

Signaling Pathway of EP2 Receptor and Inhibition by this compound

Caption: EP2 receptor signaling pathway and competitive inhibition by this compound.

Experimental Workflow for this compound Characterization

Caption: Experimental workflow for the characterization of this compound.

Logical Relationship in this compound Development

Caption: Logical flow of the discovery and development of this compound.

Conclusion

This compound is a well-characterized, second-generation EP2 receptor antagonist with high potency, selectivity, and excellent oral bioavailability.[1][2][3] Its ability to competitively inhibit the EP2 receptor and reduce inflammation in preclinical models highlights its potential as a therapeutic agent for inflammation-driven disorders.[4][7][8] The detailed pharmacokinetic and ADME profiles provide a solid foundation for further preclinical and potential clinical development. The potent inhibition of several CYP450 enzymes is a critical consideration for potential drug-drug interactions.[1][2] The low brain penetration suggests that its primary therapeutic applications may be in peripheral inflammatory conditions, although it has shown efficacy in a neuroinflammation model, likely through peripheral action or at the level of the blood-brain barrier.[1][4][5]

References

- 1. Second-Generation Prostaglandin Receptor EP2 Antagonist, this compound, with High Potency, Selectivity, Oral Bioavailability, and Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Second-Generation Prostaglandin Receptor EP2 Antagonist, this compound, with High Potency, Selectivity, Oral Bioavailability, and Anti-Inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A Novel Second-Generation EP2 Receptor Antagonist Reduces Neuroinflammation and Gliosis After Status Epilepticus in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Novel Second-Generation EP2 Receptor Antagonist Reduces Neuroinflammation and Gliosis After Status Epilepticus in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

TG8-260: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the second-generation prostaglandin E2 (PGE2) receptor EP2 antagonist, TG8-260. This document details its chemical structure, synthesis, mechanism of action, and key experimental data, serving as a resource for professionals in drug discovery and development.

Chemical Structure

This compound, also referred to as compound 2f, is a synthetic organic compound with the molecular formula C21H20N4O.[1] It is a potent and selective antagonist of the EP2 receptor.[2][3][4]

Synthesis of this compound

The synthesis of this compound has been approached through several methods, with the most effective route involving the coupling of an amine and a carboxylic acid.[2] One of the more successful methods utilizes O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) and triethylamine in tetrahydrofuran, which has been identified as the method of choice for producing this compound in good yield.[2]

Earlier synthetic attempts included the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-Dimethylaminopyridine (DMAP) in dimethylformamide (DMF), which resulted in a lower yield of 15%.[2] Another approach involved a Suzuki coupling followed by deprotection, which afforded a 30% yield over two steps.[2]

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist of the prostaglandin E2 receptor subtype 2 (EP2), a G-protein coupled receptor (GPCR).[2][5] The activation of the EP2 receptor by its endogenous ligand, PGE2, is typically associated with pro-inflammatory responses.[2][3][4][5]

Upon activation by PGE2, the EP2 receptor couples to the Gs alpha subunit of its associated G protein. This initiates a signaling cascade that involves the production of cyclic AMP (cAMP) via adenylyl cyclase. The subsequent increase in intracellular cAMP leads to the activation of Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC), which in turn modulate various downstream cellular processes.[2][5] this compound exerts its anti-inflammatory effects by blocking the initial activation of the EP2 receptor by PGE2, thereby inhibiting this signaling pathway.[2]

Caption: this compound competitively antagonizes the EP2 receptor, blocking PGE2-mediated signaling.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, including its potency, selectivity, pharmacokinetic properties, and its effects on cytochrome P450 enzymes.

Table 1: Potency and Selectivity of this compound [2][5][6]

| Parameter | Value | Notes |

| Schild KB (EP2) | 13.2 nM | Determined by Schild regression analysis in a C6-glioma cell line overexpressing human EP2 receptors.[2][5] |

| Selectivity vs. DP1 | >500-fold | KB = 8 µM.[2][5][6] |

| Selectivity vs. EP4 | >500-fold | KB = 45 µM.[2][5][6] |

| Selectivity vs. IP | >500-fold | KB = 10 µM.[2][5][6] |

Table 2: Pharmacokinetic Properties of this compound [2][3][4][5][6][7]

| Parameter | Value | Species | Route |

| Plasma Half-life (t1/2) | 2.14 h | Not specified | Oral (PO) |

| Oral Bioavailability | 77.3% | Not specified | Oral (PO) |

| Plasma Half-life (t1/2) | 2.8 h | Mouse | Intraperitoneal (i.p.) |

Table 3: In Vitro ADMET Properties of this compound - CYP450 Inhibition [2]

| CYP Isoform | IC50 (µM) |

| CYP1A2 | >100 |

| CYP2B6 | <1 |

| CYP2C8 | <1 |

| CYP2C19 | <1 |

| CYP2D6 | <1 |

| CYP3A4 | <1 |

Experimental Protocols

A key experiment to determine the potency and mechanism of action of this compound is the cAMP-mediated Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) functional assay.[2][3][4][5]

Experimental Workflow: TR-FRET Assay for EP2 Antagonism

References

- 1. This compound - Immunomart [immunomart.com]

- 2. Second-Generation Prostaglandin Receptor EP2 Antagonist, this compound, with High Potency, Selectivity, Oral Bioavailability, and Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Second-Generation Prostaglandin Receptor EP2 Antagonist, this compound, with High Potency, Selectivity, Oral Bioavailability, and Anti-Inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A Novel Second-Generation EP2 Receptor Antagonist Reduces Neuroinflammation and Gliosis After Status Epilepticus in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for TG8-260 In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

TG8-260 is a second-generation, highly potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 2 (EP2).[1][2][3][4] The EP2 receptor is a G-protein-coupled receptor that mediates pro-inflammatory signaling pathways.[1][2] Its activation by PGE2 is associated with the induction of inflammatory cytokines and chemokines.[1][5] this compound has been developed to mitigate the pathological effects of inflammation in various central nervous system and peripheral disorders.[3][6] It has demonstrated anti-inflammatory properties in preclinical models by reducing neuroinflammation and gliosis.[3][4][5][7]

These application notes provide detailed protocols for in vivo studies using this compound, based on established preclinical experimental models. The information is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of this compound in relevant disease models.

Mechanism of Action

This compound functions as a competitive antagonist of the EP2 receptor.[1][2][5] Upon binding of its endogenous ligand PGE2, the EP2 receptor, coupled to a Gs protein, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2] This rise in cAMP subsequently activates Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (EPAC), triggering downstream signaling cascades that promote the expression of inflammatory genes.[1][2] this compound competitively blocks the binding of PGE2 to the EP2 receptor, thereby inhibiting this pro-inflammatory signaling pathway.[1][2][5]

Pharmacokinetic Properties

This compound exhibits favorable pharmacokinetic properties for in vivo applications, including good oral bioavailability.[1][3][6]

| Parameter | Species | Dose & Route | Value | Reference |

| Plasma Half-Life (T½) | Mouse | 20 mg/kg, i.p. | 2.8 h | [5] |

| Rat | 5 mg/kg, i.v. | 1.47 h | [1][2] | |

| Rat | B.I.D. oral | 2.14 h | [1][2] | |

| Oral Bioavailability | - | - | 77.3% | [1][3][6] |

| Brain-to-Plasma Ratio | Mouse | 20 mg/kg, i.p. | 0.02 | [5] |

| Rat | B.I.D. oral | 0.02–0.05 | [1][2] |

In Vivo Experimental Protocols

The following protocols are based on studies investigating the anti-inflammatory effects of this compound in rodent models of neurological insults.

Pilocarpine-Induced Status Epilepticus (SE) Model in Rats

This model is used to assess the neuroprotective and anti-inflammatory effects of compounds following prolonged seizures.

Materials:

-

This compound

-

Pilocarpine hydrochloride

-

Scopolamine methyl nitrate

-

Diazepam

-

Standard animal housing and care facilities

-

Gavage needles and syringes

Experimental Workflow:

Procedure:

-

Animal Preparation: Acclimatize adult male Sprague-Dawley rats to the housing conditions for at least one week prior to the experiment.

-

Induction of Status Epilepticus:

-

Pre-treat animals with scopolamine methyl nitrate (1 mg/kg, i.p.) to limit peripheral cholinergic effects.

-

30 minutes later, administer pilocarpine hydrochloride (380-400 mg/kg, s.c.) to induce SE.[4]

-

Monitor animals continuously. The onset of SE is characterized by continuous behavioral seizures.

-

Allow SE to continue for 60 minutes.[4]

-

Terminate seizures with an injection of diazepam (10 mg/kg, i.p.).

-

-

This compound Administration:

-

Prepare this compound in a suitable vehicle. A formulation of 12.5 mg/mL in 60% PEG400 has been used, administered at 2 mL/kg for a final dose of 25 mg/kg.[8][9]

-

Administer the first dose of this compound or vehicle two hours after the onset of SE.[4] Subsequent doses can be administered at 12-hour intervals for a specified duration (e.g., three total doses).[4]

-

-

Post-SE Care and Tissue Collection:

Fluid-Percussion Injury (FPI) Model in Rats

This model is used to study the effects of traumatic brain injury and subsequent epileptogenesis.

Materials:

-

This compound

-

Vehicle (e.g., 5% N-methyl-2-pyrrolidone, 5% Solutol HS-15, 90% saline)[8]

-

Anesthetics (e.g., isoflurane)

-

Fluid-percussion injury device

-

Adult male Sprague-Dawley rats

-

Surgical instruments

-

Gavage needles and syringes

Procedure:

-

Surgical Preparation: Anesthetize the rat and place it in a stereotaxic frame. Perform a craniotomy over the desired brain region (e.g., parietal cortex). Securely attach the injury cap to the skull.

-

Induction of Injury: Induce a fluid-percussion injury of moderate severity using the FPI device.

-

This compound Administration:

-

Post-Injury Monitoring and Analysis:

-

Monitor the animals for recovery and the occurrence of post-traumatic seizures.

-

For toxicity and pharmacokinetic studies, blood samples can be collected at various time points.[8]

-

At the study endpoint, tissues can be collected for histological and biochemical analyses.

-

Data Presentation

In Vivo Efficacy: Reduction of Inflammatory Mediators

In a study using the pilocarpine-induced SE model in rats, treatment with this compound significantly reduced the hippocampal mRNA levels of several inflammatory mediators 4 days post-SE.

| Inflammatory Mediator | Average Fold Induction (Vehicle) | Average Fold Induction (this compound) | p-value | Reference |

| CCL3 mRNA | 107 ± 33 | 26 ± 8 | p = 0.01 | [10] |

Data represents mean ± SEM.

Pharmacokinetic Data from In Vivo Studies

| Species | Model | Dose & Route | Time Point | Plasma Concentration (ng/mL) | Brain Concentration (ng/g) | Reference |

| Mouse | Normal | 20 mg/kg, i.p. | - | - | Low concentration up to 4h | [5] |

| Rat | Pilocarpine SE | 25 mg/kg, i.p. | - | - | 146 ± 32 | [5] |

| Rat | Saline Control | 25 mg/kg, i.p. | - | - | 75 ± 15 | [5] |

| Rat | FPI | 25 mg/kg, B.I.D. | Weekly | ~1000-2000 | - | [8] |

Concentrations may vary based on the specific experimental conditions and analytical methods used.

Conclusion

This compound is a valuable research tool for investigating the role of the EP2 receptor in inflammation-driven pathologies. The protocols outlined above provide a framework for conducting in vivo studies to evaluate its therapeutic efficacy. Researchers should adapt these protocols to their specific experimental questions and adhere to all institutional and national guidelines for animal care and use. The provided data highlights the anti-inflammatory potential of this compound and its pharmacokinetic profile, supporting its use in preclinical research.

References

- 1. Second-Generation Prostaglandin Receptor EP2 Antagonist, this compound, with High Potency, Selectivity, Oral Bioavailability, and Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A Novel Second-Generation EP2 Receptor Antagonist Reduces Neuroinflammation and Gliosis After Status Epilepticus in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Novel Second-Generation EP2 Receptor Antagonist Reduces Neuroinflammation and Gliosis After Status Epilepticus in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - Immunomart [immunomart.com]

- 7. researchgate.net [researchgate.net]

- 8. Temporal Expression of Neuroinflammatory and Oxidative Stress Markers and Prostaglandin E2 Receptor EP2 Antagonist Effect in a Rat Model of Epileptogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

TG8-260 In Vitro Assay Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

TG8-260 is a second-generation, highly potent, and selective competitive antagonist of the Prostaglandin E2 receptor subtype 2 (EP2).[1][2] The EP2 receptor, a G-protein-coupled receptor, is a key mediator in inflammatory processes.[2][3] Upon activation by its endogenous ligand Prostaglandin E2 (PGE2), the EP2 receptor couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase, which in turn elevates intracellular cyclic AMP (cAMP) levels. This cascade further activates protein kinase A (PKA) and exchange protein activated by cAMP (EPAC), promoting the expression of inflammatory genes.[1][4] this compound's antagonistic action on this pathway makes it a valuable tool for investigating anti-inflammatory mechanisms in various disease models.[1][5] These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound.

Mechanism of Action: EP2 Receptor Antagonism

This compound functions as a competitive antagonist at the EP2 receptor. This means it binds to the receptor at the same site as the endogenous agonist PGE2, but without activating it, thereby blocking the downstream signaling cascade. The primary downstream effect of EP2 receptor activation is the production of cAMP.[1][4]

Quantitative Data Summary

The following tables summarize the key in vitro pharmacological and pharmacokinetic properties of this compound.

Table 1: Receptor Binding Affinity and Selectivity [1][6]

| Parameter | Receptor | Cell Line | Assay Type | Value |

| Schild KB | Human EP2 | C6-glioma-hEP2 | TR-FRET | 13.2 nM |

| KB | DP1 | C6-glioma-DP1 | TR-FRET | 8 µM |

| KB | EP4 | C6-glioma-EP4 | TR-FRET | 45 µM |

| KB | IP | C6-glioma-IP | TR-FRET | 10 µM |

Schild KB represents the concentration of the antagonist required to produce a 2-fold rightward shift in the agonist's EC50 value.[1]

Table 2: In Vitro ADME Properties [1]

| Parameter | System | Value |

| CYP Inhibition (IC50) | CYP2B6 | < 1 µM |

| CYP2C8 | < 1 µM | |

| CYP2C19 | < 1 µM | |

| CYP2D6 | < 1 µM | |

| CYP3A4 | < 1 µM | |

| CYP1A2 | > 100 µM | |

| Plasma Protein Binding | Human | 95% |

| Mouse | ~98% | |

| Permeability (Papp, A-B) | Caco-2 | Low |

| MDR1-MDCK | Low | |

| Efflux Ratio | Caco-2 | High |

| MDR1-MDCK | High |

Experimental Protocols

EP2 Receptor Functional Antagonism Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the functional potency of this compound at the human EP2 receptor.

Methodology:

-

Cell Culture: Culture C6-glioma cells stably overexpressing the human EP2 receptor in appropriate media.[1]

-

Cell Plating: Seed the cells into 384-well assay plates and allow them to adhere overnight.

-

Compound Addition: Add varying concentrations of this compound (e.g., 0.1, 0.3, 1, and 3 µM) to the cells.[1]

-

Agonist Addition: Add a range of concentrations of the agonist PGE2 to the wells.

-

Incubation: Incubate the plate at room temperature.

-

cAMP Detection: Add the cAMP detection reagents (d2-labeled cAMP and anti-cAMP antibody labeled with a lanthanide cryptate) according to the manufacturer's protocol (e.g., Cisbio cAMP dynamic 2 kit).

-

Second Incubation: Incubate the plate at room temperature for 1-2 hours to allow for the competition reaction to occur.[1]

-

Signal Measurement: Measure the FRET signal using a plate reader with laser excitation at 337 nm and dual emission detection at 665 nm (for d2) and 590 nm (for Cryptate).[1]

-

Data Analysis: The FRET signal is expressed as the ratio of F665/F590.[1] Perform a Schild regression analysis to determine the KB value, which quantifies the potency of this compound as a competitive antagonist.[1]

Cytokine Induction Assay in Microglia

This protocol is designed to evaluate the anti-inflammatory effects of this compound by measuring its ability to inhibit the induction of pro-inflammatory gene expression in microglial cells.

Methodology:

-

Cell Culture: Grow stable BV2-hEP2 microglial cells on poly-d-lysine-coated 12-well plates at a density of 200,000 cells per well overnight.[1]

-

This compound Treatment: Incubate the cells with this compound (e.g., at 0.3 or 1 µM) for 1 hour.[1]

-

Agonist and Inflammatory Stimulus: Add an EP2-selective agonist (e.g., ONO-AE1-259-1 at 30 nM) for an additional hour, followed by treatment with lipopolysaccharide (LPS) at 100 ng/mL for 2 hours to induce an inflammatory response.[1]

-

RNA Extraction: Remove the media and extract total RNA from the cells using a suitable method like Trizol, followed by purification.[1]

-

cDNA Synthesis: Perform first-strand cDNA synthesis from the extracted RNA.[1]

-

qRT-PCR: Conduct quantitative real-time PCR (qRT-PCR) using primers for target pro-inflammatory genes (e.g., COX-2, IL-6, IL-1β, TNFα) and a housekeeping gene (e.g., GAPDH) for normalization.[1]

-

Data Analysis: Analyze the PCR data to determine the mean fold change in gene expression in the compound-treated groups compared to the vehicle-treated control.[1]

CYP450 Inhibition Assay

This assay determines the potential of this compound to inhibit major cytochrome P450 (CYP) enzymes, which is crucial for assessing potential drug-drug interactions.

Methodology:

-

Reagent Preparation: Prepare a 10 mM stock solution of this compound in acetonitrile. Obtain pooled mixed-gender human liver microsomes.[1]

-

Incubation: Incubate this compound at various concentrations with human liver microsomes and a specific probe substrate for each CYP isoform being tested (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4).[1]

-

Reaction Termination: After a set incubation time, terminate the enzymatic reaction.

-

Metabolite Quantification: Quantify the formation of the specific metabolite of the probe substrate using a suitable analytical method, typically LC-MS/MS.

-

Data Analysis: Calculate the percent inhibition of enzyme activity at each concentration of this compound. Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the CYP enzyme activity.[1]

These protocols provide a foundation for the in vitro characterization of this compound. Researchers should optimize these methods based on their specific experimental setup and cell lines.

References

- 1. Second-Generation Prostaglandin Receptor EP2 Antagonist, this compound, with High Potency, Selectivity, Oral Bioavailability, and Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A Novel Second-Generation EP2 Receptor Antagonist Reduces Neuroinflammation and Gliosis After Status Epilepticus in Rats - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for TG8-260 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

TG8-260 is a potent and selective second-generation antagonist of the prostaglandin E2 (PGE2) receptor subtype 2 (EP2).[1][2][3][4] The activation of the EP2 receptor, a G-protein-coupled receptor, by its endogenous ligand PGE2 typically triggers pro-inflammatory signaling cascades.[1][3][4] this compound competitively inhibits this interaction, making it a valuable tool for investigating the role of the EP2 receptor in various physiological and pathological processes, particularly in the context of inflammation and neuroinflammation.[1][2][3][5] These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments to ensure reproducible and accurate results.

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Cell Line | Assay | Source |

| Schild KB | 13.2 nM | C6-glioma cells overexpressing human EP2 receptors | cAMP-mediated TR-FRET | [1][3][5] |

| Selectivity vs. DP1 | >500-fold (KB = 8 µM) | C6-glioma cells overexpressing human DP1 receptors | cAMP-mediated TR-FRET | [1][3][5] |

| Selectivity vs. EP4 | >500-fold (KB = 45 µM) | C6-glioma cells overexpressing human EP4 receptors | cAMP-mediated TR-FRET | [1][3][5] |

| Selectivity vs. IP | >500-fold (KB = 10 µM) | C6-glioma cells overexpressing human IP receptors | cAMP-mediated TR-FRET | [1][3][5] |

Table 2: Pharmacokinetic and Cytotoxicity Profile of this compound

| Parameter | Value | Species/Cell Line | Notes | Source |

| Plasma Half-life (oral) | 2.14 h | Rat | [1][3][6] | |

| Oral Bioavailability | 77.3% | Rat | [1][3][6] | |

| Cytotoxicity | No toxicity observed up to 50 µM | Parent C6-glioma cells | 48h incubation | [3] |

Signaling Pathway

The primary mechanism of action of this compound is the competitive antagonism of the EP2 receptor. Upon binding of PGE2, the EP2 receptor couples to the Gs alpha subunit of the heterotrimeric G protein, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (EPAC), which in turn modulate various cellular processes, including gene expression related to inflammation. This compound blocks the initial step of this cascade by preventing PGE2 from binding to and activating the EP2 receptor.

Caption: this compound competitively antagonizes the PGE2/EP2 signaling pathway.

Experimental Protocols

1. Preparation of this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound, which can be further diluted to working concentrations for cell culture experiments.

-

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated pipettes and sterile tips

-

-

Protocol:

-

Determine the desired stock concentration (e.g., 10 mM).

-

Calculate the required amount of this compound and DMSO. The molecular weight of this compound is required for this calculation.

-

Weigh the this compound powder accurately in a sterile microcentrifuge tube.

-

Add the calculated volume of DMSO to the tube.

-

Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.

-

2. Cell Culture and Treatment

This protocol provides a general guideline for culturing cells and treating them with this compound. Specific cell lines, such as C6-glioma cells overexpressing human EP2 receptors or BV2-hEP2 microglial cells, have been reported for use with this compound.[1][3][5]

-

Materials:

-

Appropriate cell line (e.g., BV2-hEP2 microglia)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

Cell culture flasks or plates

-

Humidified incubator (37°C, 5% CO2)

-

This compound stock solution

-

PGE2 or other EP2 agonist (for stimulation)

-

Phosphate-buffered saline (PBS)

-

-

Protocol:

-

Culture the cells in appropriate flasks until they reach the desired confluency (typically 70-80%).

-

Seed the cells into multi-well plates at a predetermined density, depending on the specific assay.

-

Allow the cells to adhere and grow overnight in the incubator.

-

On the day of the experiment, prepare the working concentrations of this compound by diluting the stock solution in a complete culture medium. It is crucial to maintain the final DMSO concentration at a low, non-toxic level (e.g., <0.1%) across all treatment groups, including the vehicle control.

-

Remove the old medium from the cells and wash once with sterile PBS.

-

Add the medium containing the desired concentrations of this compound (e.g., 0.1, 0.3, 1, 3 µM) or vehicle control to the respective wells.[1][3]

-

Pre-incubate the cells with this compound for a specific duration (e.g., 30 minutes) before adding the EP2 agonist.

-

Add the EP2 agonist (e.g., PGE2) to the wells to stimulate the EP2 receptor.

-

Incubate the cells for the desired period, depending on the downstream readout (e.g., 2 hours for gene expression analysis).[5]

-

Proceed with the specific downstream assay (e.g., cAMP measurement, gene expression analysis, or cell viability assay).

-

3. cAMP-Mediated Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to determine the potency of this compound in inhibiting PGE2-induced cAMP production.

-

Protocol:

-

Seed C6-glioma cells overexpressing the human EP2 receptor in a suitable multi-well plate.

-

Pre-treat the cells with varying concentrations of this compound as described in the cell culture and treatment protocol.

-

Stimulate the cells with an EC80 concentration of PGE2.

-

Lyse the cells and perform the cAMP TR-FRET assay according to the manufacturer's instructions (e.g., using a commercial kit).

-

Read the fluorescence on a plate reader capable of TR-FRET measurements.

-

The data can be used to perform a Schild regression analysis to determine the KB value of this compound.[1][3]

-

4. Cell Viability Assay (e.g., CellTiter-Glo®)

This assay is used to assess the cytotoxicity of this compound.

-

Protocol:

-

Seed cells (e.g., parent C6-glioma cells) in a 96-well plate.[3]

-

Treat the cells with a range of this compound concentrations (e.g., up to 50 µM) for a specified period (e.g., 48 hours).[3]

-

Include a positive control for cytotoxicity (e.g., doxorubicin) and a vehicle control.

-

Perform the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's protocol (Promega, Catalog-No#G7570).[1][3]

-

Measure the luminescence using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the effect of this compound on a specific cellular response.

Caption: A general experimental workflow for using this compound in cell culture.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Second-Generation Prostaglandin Receptor EP2 Antagonist, this compound, with High Potency, Selectivity, Oral Bioavailability, and Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A Novel Second-Generation EP2 Receptor Antagonist Reduces Neuroinflammation and Gliosis After Status Epilepticus in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Second-Generation Prostaglandin Receptor EP2 Antagonist, this compound, with High Potency, Selectivity, Oral Bioavailability, and Anti-Inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: TG8-260 in Rat Models of Status Epilepticus

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of TG8-260, a second-generation prostaglandin E2 (PGE2) receptor EP2 antagonist, in a rat model of status epilepticus (SE). The provided protocols and data are based on preclinical studies investigating the anti-inflammatory and neuroprotective potential of this compound.

Introduction

Status epilepticus is a life-threatening neurological condition characterized by prolonged seizures, leading to significant neuronal damage and inflammation. The cyclooxygenase-2 (COX-2)/PGE2 signaling pathway, particularly through the EP2 receptor, has been identified as a key player in the pro-inflammatory and neurodegenerative processes following SE.[1][2] this compound is a highly potent and selective EP2 receptor antagonist with oral bioavailability that has been investigated for its therapeutic potential in mitigating the pathological consequences of SE.[1][3]

Quantitative Data Summary

The following tables summarize the key pharmacokinetic and dosing parameters of this compound in rodent models, as well as its effects on inflammatory mediators in a rat model of pilocarpine-induced status epilepticus.

Table 1: Pharmacokinetic Properties of this compound

| Parameter | Value | Species | Route | Reference |

| Plasma Half-life (T1/2) | 2.14 h | Rat | Oral (PO) | [3][4] |

| 2.8 h | Mouse | Intraperitoneal (i.p.) | [5] | |

| Oral Bioavailability | 77.3% | Not Specified | Oral (PO) | [3][6] |

| Brain-to-Plasma Ratio | 0.02 - 0.05 | Rat | Oral (PO) | [4] |

| 0.02 | Mouse | Intraperitoneal (i.p.) | [5] |

Table 2: Dosing and Administration of this compound in a Rat Model of Status Epilepticus

| Parameter | Details | Reference |

| Animal Model | Adult male Sprague-Dawley rats | [2][5] |

| SE Induction | Pilocarpine (380-400 mg/kg, s.c.) | [2][5] |

| This compound Dosage | 25 mg/kg | [5] |

| Administration Route | Intraperitoneal (i.p.) injection | [5] |

| Dosing Schedule | Three doses administered at 2, 8, and 20 hours after the onset of status epilepticus. | [2][5] |

| Vehicle | 5% N-methyl pyrrolidone (NMP) and 5% Solutol HS 15 in sterile saline. | [5] |

Table 3: Effects of this compound on Hippocampal Inflammatory Mediators 4 Days Post-SE

| Inflammatory Mediator | Average Fold Induction (Vehicle) | Average Fold Induction (this compound) | % Reduction | Reference |

| 10 Inflammatory Mediators (Average) | 40 ± 17 | 11 ± 4 | ~72% | [7] |

| CCL3 mRNA | 107 ± 33 | 26 ± 8 | ~76% | [7] |

Experimental Protocols

This section details the methodology for investigating the effects of this compound in a pilocarpine-induced status epilepticus rat model.

Induction of Status Epilepticus

-

Animals: Use adult male Sprague-Dawley rats.

-

Pilocarpine Administration: Inject pilocarpine hydrochloride (380-400 mg/kg) subcutaneously to induce status epilepticus.[2][5]

-

Monitoring: Continuously monitor the animals for the onset and severity of seizures. SE is characterized by continuous, generalized convulsive seizures.

-

Duration of SE: Allow status epilepticus to continue for 60 minutes.[2][5]

-

Seizure Termination: After 60 minutes of SE, administer diazepam (10 mg/kg, i.p.) to terminate the seizures.[5]

Preparation and Administration of this compound

-

This compound Formulation: Prepare a working solution of this compound at a concentration of 7.5 mg/mL.[5]

-

Vehicle: Dissolve this compound in a vehicle solution consisting of 5% N-methyl pyrrolidone (NMP) and 5% Solutol HS 15 in sterile saline.[5]

-

Dosing: Administer this compound via intraperitoneal (i.p.) injection at a dosage of 25 mg/kg.[5]

-

Dosing Schedule: Administer the first dose 2 hours after the onset of status epilepticus. Administer the second and third doses at 8 and 20 hours post-SE onset, respectively.[2][5]

-

Control Group: The control group should receive an equivalent volume of the vehicle solution following the same dosing schedule.

Post-Treatment Evaluation